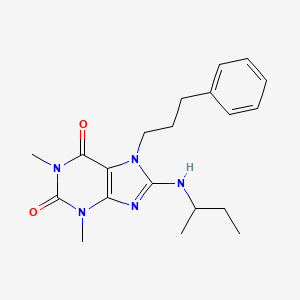
8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, also known as DPDP, is a purine derivative that has been widely used in scientific research due to its unique biochemical and physiological effects. DPDP is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which play a critical role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP.
作用机制
8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione acts as a competitive inhibitor of PDE enzymes by binding to the catalytic site of the enzyme and preventing it from hydrolyzing cyclic nucleotides such as cAMP and cGMP. This leads to an increase in intracellular levels of cyclic nucleotides, which can activate downstream signaling pathways and modulate physiological processes.
Biochemical and Physiological Effects:
8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to have a wide range of biochemical and physiological effects, including:
1. Smooth muscle relaxation: 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can induce relaxation of smooth muscle cells in various organs such as the lungs, blood vessels, and gastrointestinal tract.
2. Platelet aggregation inhibition: 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can inhibit platelet aggregation and reduce the risk of thrombosis.
3. Immune cell modulation: 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can modulate the function of immune cells such as T cells, B cells, and macrophages.
4. Neuroprotection: 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
实验室实验的优点和局限性
8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for PDE enzymes, its ability to modulate a wide range of physiological processes, and its well-established synthesis method. However, 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione also has some limitations, including its relatively short half-life in vivo, its potential for off-target effects, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione, including:
1. Development of more potent and selective PDE inhibitors based on the structure of 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione.
2. Investigation of the potential therapeutic applications of 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione in various diseases such as asthma, hypertension, and cancer.
3. Study of the molecular mechanisms underlying the biochemical and physiological effects of 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione.
4. Development of novel drug delivery systems for 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione to improve its pharmacokinetic properties and bioavailability.
Conclusion:
8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a potent and selective inhibitor of PDE enzymes that has been widely used in scientific research due to its unique biochemical and physiological effects. 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has the potential to modulate a wide range of physiological processes and may have therapeutic applications in various diseases. Further research is needed to fully understand the molecular mechanisms underlying the effects of 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione and to develop more potent and selective PDE inhibitors based on its structure.
合成方法
8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can be synthesized by reacting 7-(3-phenylpropyl)-1,3-dimethylxanthine with butan-2-amine in the presence of a suitable solvent and catalyst. The reaction typically proceeds at room temperature and yields 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione as a white crystalline solid with a high degree of purity.
科学研究应用
8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has been extensively used in scientific research as a potent and selective inhibitor of PDE enzymes. PDE enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are involved in many physiological processes such as smooth muscle relaxation, platelet aggregation, and immune cell function. By inhibiting PDE enzymes, 8-(Butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can increase intracellular levels of cyclic nucleotides and modulate these physiological processes.
属性
IUPAC Name |
8-(butan-2-ylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-5-14(2)21-19-22-17-16(18(26)24(4)20(27)23(17)3)25(19)13-9-12-15-10-7-6-8-11-15/h6-8,10-11,14H,5,9,12-13H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOMTXITPDBVJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)acetate](/img/structure/B2383224.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2383225.png)
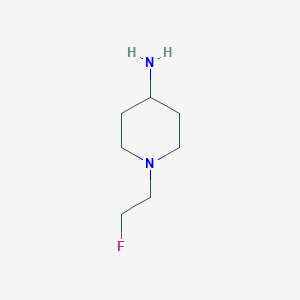
![N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2383230.png)
![6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2383231.png)
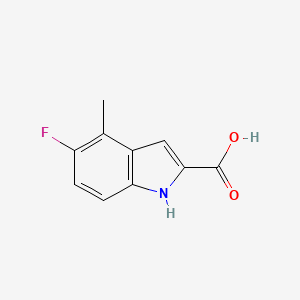
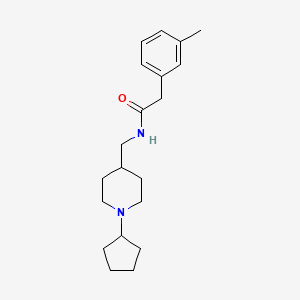
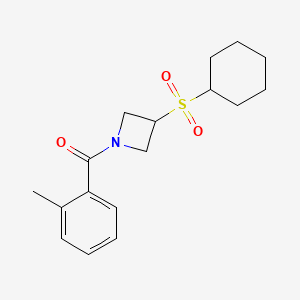
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-ethyl-4-pyrimidinol](/img/structure/B2383238.png)
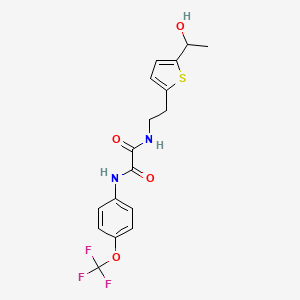

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2383242.png)